molecular formula C19H18BrN3O5S B2727819 2-(3-bromophenoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide CAS No. 302805-57-8

2-(3-bromophenoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide

Cat. No. B2727819
M. Wt: 480.33
InChI Key: WUNYMDBTDJHCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromophenoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide is a chemical compound that falls under the category of sulfonamide-based drugs. This compound has been studied for its potential use in treating various medical conditions, including cancer and inflammation.

Scientific Research Applications

Synthesis and Structural Characterization

Compounds related to 2-(3-bromophenoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide have been synthesized and characterized to explore their chemical structure and properties. For instance, sulfonamide-derived ligands and their transition metal complexes were synthesized, revealing moderate to significant antibacterial activity and good antifungal activity against various strains (Chohan & Shad, 2011). This highlights the potential biomedical applications of such compounds.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to 2-(3-bromophenoxy)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide. For example, novel Schiff bases and Thiazolidinone derivatives were synthesized and evaluated for their antibacterial and antifungal activities, showing promising results (Fuloria et al., 2014). These findings suggest the potential of these compounds in developing new antimicrobial agents.

Antioxidant Activity

Bromophenols derived from marine algae have been identified as potent natural antioxidants. Isolated compounds from the marine red alga Rhodomela confervoides exhibited strong free radical scavenging activity, suggesting their potential application in food and pharmaceutical fields as natural antioxidants (Li et al., 2011).

Pharmacological Assessment

The pharmacological activities of related compounds have also been assessed. Novel acetamide derivatives have been synthesized and evaluated for their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, with some compounds showing activities comparable to standard drugs (Rani et al., 2016). This underscores the versatility of these compounds in medicinal chemistry.

Anticancer Properties

Some derivatives have been developed with potential anticancer, anti-inflammatory, and analgesic activities. For instance, 2-(substituted phenoxy)acetamide derivatives were created and assessed for their anticancer activity against various cancer cell lines, with certain compounds exhibiting significant effects (Rani et al., 2014).

properties

IUPAC Name

2-(3-bromophenoxy)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O5S/c1-12-13(2)22-28-19(12)23-29(25,26)17-8-6-15(7-9-17)21-18(24)11-27-16-5-3-4-14(20)10-16/h3-10,23H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNYMDBTDJHCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromophenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide

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